molecular formula C11H16N2O3S B4033178 2-(4,5-Dihydro-1,3-thiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid

2-(4,5-Dihydro-1,3-thiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid

Cat. No.: B4033178
M. Wt: 256.32 g/mol
InChI Key: NZIIWCFBUMGBRS-UHFFFAOYSA-N
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Description

2-(4,5-Dihydro-1,3-thiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydro-1,3-thiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid typically involves the formation of the thiazole ring followed by the attachment of the cyclohexanecarboxylic acid moiety. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of an ester compound during the early stage of synthesis . This intermediate can then be further reacted under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the necessary standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1,3-thiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring itself.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring, potentially altering its biological activity and chemical properties.

Scientific Research Applications

2-(4,5-Dihydro-1,3-thiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydro-1,3-thiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets within biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4,5-Dihydro-1,3-thiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid apart is its specific combination of the thiazole ring and the cyclohexanecarboxylic acid moiety, which can result in unique chemical and biological properties

Properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylcarbamoyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c14-9(13-11-12-5-6-17-11)7-3-1-2-4-8(7)10(15)16/h7-8H,1-6H2,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIIWCFBUMGBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=NCCS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,5-Dihydro-1,3-thiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4,5-Dihydro-1,3-thiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid
Reactant of Route 3
2-(4,5-Dihydro-1,3-thiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid
Reactant of Route 4
2-(4,5-Dihydro-1,3-thiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid
Reactant of Route 5
2-(4,5-Dihydro-1,3-thiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid
Reactant of Route 6
2-(4,5-Dihydro-1,3-thiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid

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